6-Hydroxyhexanal 6-Hydroxyhexanal 6-hydroxy caproaldehyde is an aliphatic alcohol.
Brand Name: Vulcanchem
CAS No.: 34067-76-0
VCID: VC7968655
InChI: InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2
SMILES: C(CCC=O)CCO
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

6-Hydroxyhexanal

CAS No.: 34067-76-0

Cat. No.: VC7968655

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxyhexanal - 34067-76-0

Specification

CAS No. 34067-76-0
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 6-hydroxyhexanal
Standard InChI InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2
Standard InChI Key FPFTWHJPEMPAGE-UHFFFAOYSA-N
SMILES C(CCC=O)CCO
Canonical SMILES C(CCC=O)CCO

Introduction

Structural and Molecular Characteristics

6-Hydroxyhexanal, systematically named 6-hydroxyhexanal, has the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure consists of a six-carbon chain with an aldehyde group (-CHO) at the terminal carbon and a hydroxyl group (-OH) at the sixth position. The compound’s IUPAC name and structural features are validated by computational data from PubChem and ChemSpider .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
LogP (Partition Coefficient)-0.04
Refractive Index1.429
SolubilityPolar solvents (e.g., water)

The hydroxyl group enhances polarity, improving solubility in aqueous environments, while the aldehyde group facilitates nucleophilic addition reactions .

Synthesis and Production Methods

Catalytic Oxidation of 1,6-Hexanediol

A prominent synthesis route involves the oxidation of 1,6-hexanediol using palladium-supported catalysts. For example, Pd/hydroxyapatite (Pd/HAP) achieves an 89% yield of adipic acid under base-free aqueous conditions at 70°C . The basicity of the HAP support stabilizes intermediates, preventing side reactions and enabling gram-scale production .

Enzymatic and CoA-Dependent Pathways

Biotechnological approaches utilize carboxylate reductases (CARs) to reduce 6-hydroxyhexanoic acid to 6-hydroxyhexanal, with conversion efficiencies up to 90% . This method aligns with sustainable chemistry goals, as it avoids harsh reagents and leverages renewable feedstocks .

TEMPO-Mediated Oxidation

6-Hydroxyhexanal can be synthesized from diols via TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalysis. This method, optimized with KBr and NaHCO₃, selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids .

Chemical Reactivity and Functional Transformations

Oxidation Reactions

6-Hydroxyhexanal undergoes oxidation to form 6-hydroxyhexanoic acid or adipic acid, depending on conditions. Molecular oxygen (O₂) and gold-based catalysts are effective, particularly in aqueous phases .

6-Hydroxyhexanal+O2Pd/HAPAdipic Acid+H2O\text{6-Hydroxyhexanal} + \text{O}_2 \xrightarrow{\text{Pd/HAP}} \text{Adipic Acid} + \text{H}_2\text{O}

Reduction Reactions

Reduction of the aldehyde group yields 1,6-hexanediol. Sodium borohydride (NaBH₄) and carboxylate reductases are commonly employed, with the latter offering higher selectivity .

6-Hydroxyhexanal+NaBH41,6-Hexanediol\text{6-Hydroxyhexanal} + \text{NaBH}_4 \rightarrow \text{1,6-Hexanediol}

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductYield
OxidationPd/HAP, O₂, 70°CAdipic Acid89%
ReductionNaBH₄, Ethanol1,6-Hexanediol75%
EnzymaticCarboxylate Reductase1,6-Hexanediol90%

Biological and Toxicological Profile

Metabolic Pathways

6-Hydroxyhexanal participates in lipid metabolism, where it is reduced to 1,6-hexanediol by alcohol dehydrogenases . This pathway is critical in biocatalytic systems for producing nylon precursors .

Industrial Applications

Adipic Acid Production

Adipic acid, a precursor to nylon-6,6, is synthesized efficiently from 6-hydroxyhexanal using Pd/HAP catalysts. This method reduces reliance on petrochemical feedstocks and minimizes waste .

Flavor and Fragrance Industry

The compound’s aldehyde group contributes to green, leafy aromas, making it valuable in flavor formulations. Its derivatives enhance stability in perfumes and food additives .

Pharmaceutical Intermediates

6-Hydroxyhexanal serves as a building block for macrolactones and juvenile hormone analogs, which are explored in drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator